molecular formula C10H12N2 B1313730 (1H-Indol-2-ylmethyl)methylamine CAS No. 90888-62-3

(1H-Indol-2-ylmethyl)methylamine

Cat. No. B1313730
CAS RN: 90888-62-3
M. Wt: 160.22 g/mol
InChI Key: RDIZNKNSMGEKKE-UHFFFAOYSA-N
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Description

“(1H-Indol-2-ylmethyl)methylamine” is a heterocyclic compound . It is a solid substance with the empirical formula C10H12N2 and a molecular weight of 160.22 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-2-ylmethyl)methylamine” is represented by the SMILES string CNCc1cc2ccccc2[nH]1 . The InChI key is RDIZNKNSMGEKKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1H-Indol-2-ylmethyl)methylamine” is a solid substance . It has an empirical formula of C10H12N2 and a molecular weight of 160.22 .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to an increased interest among researchers to synthesize a variety of indole derivatives .
  • Chemical Research

    • Summary of Application : “(1H-Indol-2-ylmethyl)methylamine” is a chemical compound that is used in research . It is provided by chemical suppliers for use in various types of chemical research .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .
  • Multicomponent Reactions

    • Summary of Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, the specifics of which would depend on the particular derivative being synthesized .
    • Results or Outcomes : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
  • Biological Research

    • Summary of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .
  • Chemical Supplier

    • Summary of Application : “(1H-Indol-2-ylmethyl)methylamine” is a chemical compound that is provided by chemical suppliers for use in various types of chemical research .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .

Safety And Hazards

“(1H-Indol-2-ylmethyl)methylamine” is classified as an Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 hazard. It is also noted to affect the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNKNSMGEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301289
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-2-ylmethyl)methylamine

CAS RN

90888-62-3
Record name N-Methyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90888-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of LiAlH4 in THF (1.0 M, 250 mL, 250 mmole) was slowly added via syringe to a solution of N-methyl-1H-indol-2-carboxamide (21.50 g, 12.34 mmole) in anhydrous THF (100 mL). Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 1.0 N NaOH (20 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (10.10 g, 51%) was obtained as a light yellow oil: MS (ES) m/e 161 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
51%

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